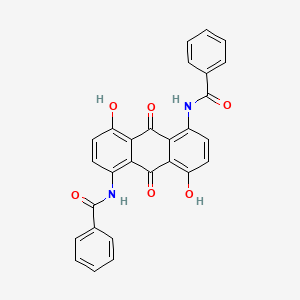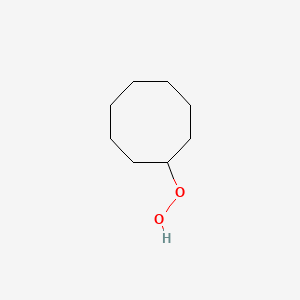
Hydroperoxide, cyclooctyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroperoxide, cyclooctyl is an organic peroxide with the molecular formula C₈H₁₆O₂ It is a derivative of cyclooctane, where one hydrogen atom is replaced by a hydroperoxide group (-OOH)
准备方法
Synthetic Routes and Reaction Conditions
Hydroperoxide, cyclooctyl can be synthesized through the oxidation of cyclooctane. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst. For example, polyoxometalate catalysts have been used to achieve high selectivity and conversion rates . The reaction typically takes place in an organic solvent such as acetonitrile at elevated temperatures (around 80°C) and requires careful control of the H₂O₂/cyclooctane molar ratio to optimize yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability. The choice of catalyst and reaction conditions is crucial to minimize by-products and ensure high purity of the final product.
化学反应分析
Types of Reactions
Hydroperoxide, cyclooctyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cyclooctanone and cyclooctanol.
Reduction: It can be reduced to cyclooctanol using reducing agents such as triphenylphosphine.
Decomposition: It can decompose to form cyclooctane and oxygen, especially under the influence of heat or light.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Triphenylphosphine.
Catalysts: Polyoxometalates, metalloporphyrins, and metallophthalocyanines.
Major Products Formed
Cyclooctanone: Formed through oxidation.
Cyclooctanol: Formed through reduction or partial oxidation.
Cyclooctane: Formed through decomposition.
科学研究应用
Hydroperoxide, cyclooctyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biological Studies: It serves as a model compound to study lipid peroxidation and oxidative stress in biological systems.
Industrial Applications: It is used in the production of fine chemicals and as a precursor for other functionalized cyclooctane derivatives.
作用机制
The mechanism of action of hydroperoxide, cyclooctyl involves the formation of free radicals. Upon decomposition, it generates cyclooctyl radicals and oxygen radicals, which can initiate chain reactions in organic substrates . These radicals can further react with other molecules, leading to oxidation or polymerization processes. The presence of catalysts can significantly influence the reaction pathways and outcomes .
相似化合物的比较
Hydroperoxide, cyclooctyl can be compared with other hydroperoxides and cyclic peroxides:
Cyclohexyl Hydroperoxide: Similar in structure but derived from cyclohexane.
tert-Butyl Hydroperoxide: A commonly used hydroperoxide with a tertiary butyl group.
Cumene Hydroperoxide: Derived from cumene, it is used in the production of phenol and acetone.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique reactivity and ability to form free radicals make it valuable in organic synthesis, biological studies, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization and development.
属性
CAS 编号 |
5130-47-2 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
hydroperoxycyclooctane |
InChI |
InChI=1S/C8H16O2/c9-10-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2 |
InChI 键 |
DTMZBUVZQPKYDT-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CCC1)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


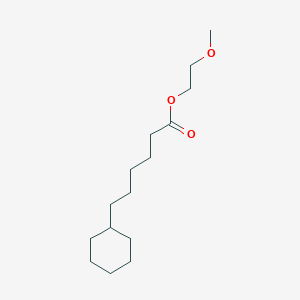

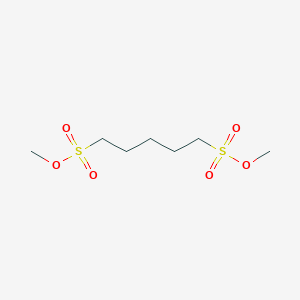
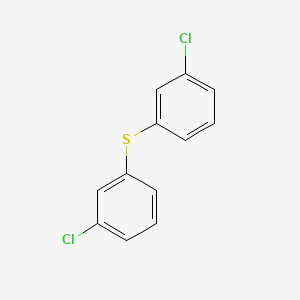
![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
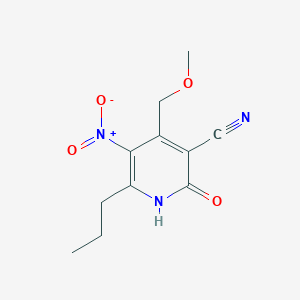
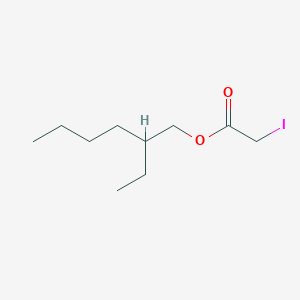
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
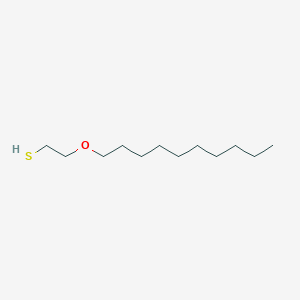
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

